amine hydrochloride](/img/structure/B13500443.png)
[(1S)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-bromophenyl)ethylamine hydrochloride is a chiral amine compound with the molecular formula C10H14BrN·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom on the phenyl ring and an ethyl group attached to the amine nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Ethylation: The resolved amine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of (1S)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylethylamine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Phenylethylamine.
Substitution: Hydroxyl or amino-substituted phenylethylamine derivatives.
科学的研究の応用
(1S)-1-(4-bromophenyl)ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of (1S)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its application.
類似化合物との比較
(1S)-1-(4-bromophenyl)ethylamine hydrochloride can be compared with other similar compounds, such as:
(1S)-1-(4-chlorophenyl)ethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(4-fluorophenyl)ethylamine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(4-methylphenyl)ethylamine hydrochloride: Similar structure but with a methyl group instead of bromine.
The uniqueness of (1S)-1-(4-bromophenyl)ethylamine hydrochloride lies in the presence of the bromine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets.
特性
分子式 |
C10H15BrClN |
|---|---|
分子量 |
264.59 g/mol |
IUPAC名 |
(1S)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m0./s1 |
InChIキー |
DNBJZFKGEZBTAM-QRPNPIFTSA-N |
異性体SMILES |
CCN[C@@H](C)C1=CC=C(C=C1)Br.Cl |
正規SMILES |
CCNC(C)C1=CC=C(C=C1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

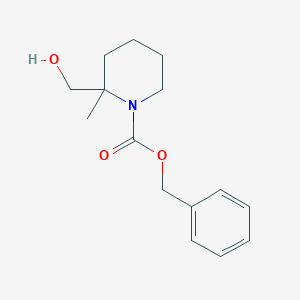
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
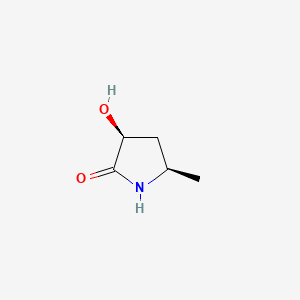

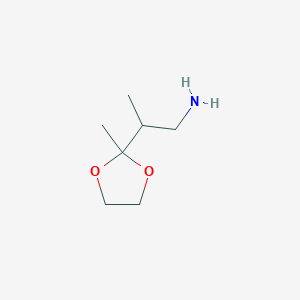
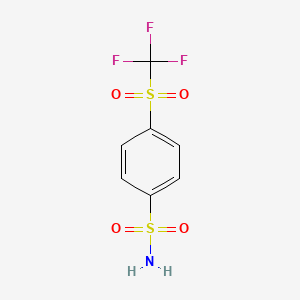
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
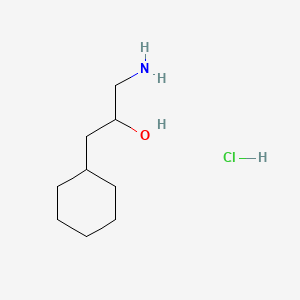

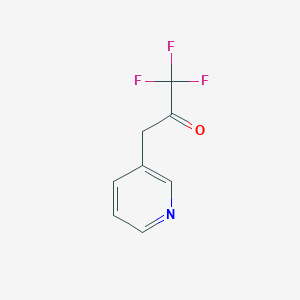
![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)

